molecular formula C10H10ClN3O3 B7499456 3-Chloroacetamido-benzoylurea

3-Chloroacetamido-benzoylurea

Cat. No.: B7499456
M. Wt: 255.66 g/mol
InChI Key: LITSAODXEQICGH-UHFFFAOYSA-N
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Description

3-Chloroacetamido-benzoylurea is a compound belonging to the class of benzoylurea derivatives. These compounds are known for their diverse biological activities, including their potential as anticancer agents. This compound, in particular, has been studied for its ability to inhibit microtubule polymerization, which is crucial for cell division and cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroacetamido-benzoylurea typically involves the reaction of 3-chloroacetyl chloride with benzoylurea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloroacetamido-benzoylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 3-Chloroacetamido-benzoylurea involves the inhibition of microtubule polymerization. This inhibition leads to mitotic arrest, preventing cancer cells from dividing and proliferating. The compound binds to tubulin, a protein that forms microtubules, and disrupts its polymerization, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoacetamido-benzoylurea
  • 3-Iodoacetamido-benzoylurea
  • 3-Fluoroacetamido-benzoylurea

Comparison

3-Chloroacetamido-benzoylurea is unique due to its specific substitution pattern and its ability to inhibit microtubule polymerization effectively. Compared to its analogs, such as 3-Bromoacetamido-benzoylurea and 3-Iodoacetamido-benzoylurea, it exhibits different levels of biological activity and solubility, which can be attributed to the varying electronegativity and size of the halogen atoms .

Properties

IUPAC Name

N-carbamoyl-3-[(2-chloroacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-5-8(15)13-7-3-1-2-6(4-7)9(16)14-10(12)17/h1-4H,5H2,(H,13,15)(H3,12,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITSAODXEQICGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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